
1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole” is a chemical compound with the molecular formula C9H9NO5 . It is also known as α-Methyl-6-nitro-1,3-benzodioxole-5-methanol or α-Methyl-6-nitropiperonyl Alcohol . The compound appears as a light yellow to yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole ring (a benzene ring fused with a dioxole ring) with a nitro group at the 6-position and a pyrrole ring attached at the 1-position . The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a melting point range of 86.0 to 90.0 °C . It is soluble in methanol . The compound is light-sensitive and should be stored in a dark place .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis for Anticancer Activity
- A microwave-assisted synthesis method was developed for creating polysubstituted 4H-pyran derivatives, including compounds related to 1H-pyrrole. These compounds showed potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
Pyrrole Chemistry and Nitration Products
- Research on the nitration of pyrrole compounds, including 1H-pyrrole, has provided insights into their chemical properties and potential applications in synthetic chemistry (Anderson, 1959).
Synthesis of Amino Benzopyran-Annulated Heterocycles
- A study described a microwave-assisted, solvent-free method to synthesize nitro benzopyran-annulated pyrroles. These compounds were anticipated to be effective drug-like candidates (Parmar et al., 2013).
C–H Functionalisation in Nitroazolo[5,1-c]triazine Series
- This research explored the reaction of 6-nitroazolo[5,1-c]triazines with pyrrole, leading to the development of methods for the reduction of the nitro group in σH-adducts (Gorbunov et al., 2018).
Synthesis of Novel Pyrrolo-Benzoxaborole Scaffold
- A novel pyrrolo-benzoxaborole was synthesized, providing insights into its potential for further chemical derivatization and applications (Wu et al., 2011).
Gas-Phase Basicity of Nitro Derivatives of Pyrrole
- This study analyzed the gas-phase basicity of pyrrole and its nitro derivatives, providing valuable information for understanding their chemical behavior (Esseffar et al., 2002).
Synthesis and Characterization of Conducting Polymer
- Research on the synthesis of polymers from isomers of nitrophenyl-pyrrole revealed their potential in electrochromic devices (Variş et al., 2006).
Synthesis and Reactions of 1-Aryl-2-Nitropyrroles
- The study focused on the synthesis and reactions of 1-aryl-2-nitropyrroles, providing a structural and conformational study of these compounds (Cobb et al., 1996).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole" . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Propiedades
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-13(15)9-6-11-10(16-7-17-11)5-8(9)12-3-1-2-4-12/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOJFBQHGFDFLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N3C=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)
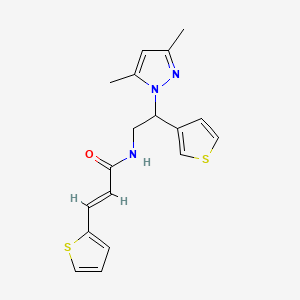
![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362944.png)
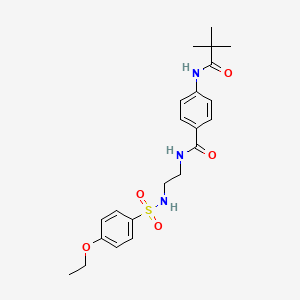
![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)
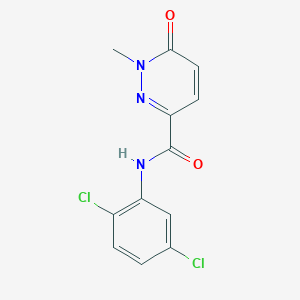
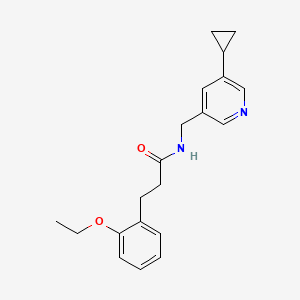
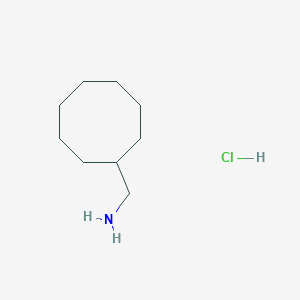
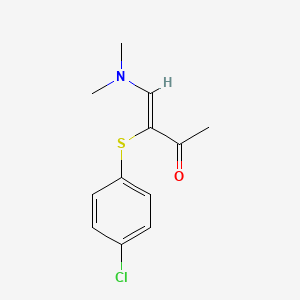
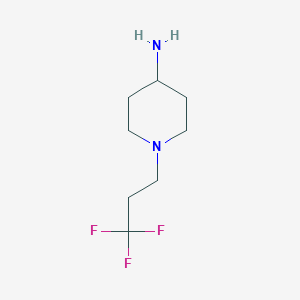
![4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2362959.png)
![2-[3-(Benzotriazol-2-yl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]ethanol](/img/structure/B2362961.png)